Cas no 1566191-25-0 (4-(Oxetan-3-ylsulfanyl)pyridin-2-amine)

4-(Oxetan-3-ylsulfanyl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1664800
- 4-(oxetan-3-ylsulfanyl)pyridin-2-amine
- 1566191-25-0
- 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine
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- Inchi: 1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
- InChI Key: DGXZLFVBWFYYMJ-UHFFFAOYSA-N
- SMILES: S(C1C=CN=C(C=1)N)C1COC1
Computed Properties
- Exact Mass: 182.05138412g/mol
- Monoisotopic Mass: 182.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.4Ų
- XLogP3: 0.7
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1664800-0.25g |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 0.25g |
$666.0 | 2023-06-04 | |
Enamine | EN300-1664800-2.5g |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 2.5g |
$2631.0 | 2023-06-04 | |
Enamine | EN300-1664800-250mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95.0% | 250mg |
$666.0 | 2023-09-21 | |
Enamine | EN300-1664800-2500mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95.0% | 2500mg |
$2631.0 | 2023-09-21 | |
Aaron | AR01DWE0-500mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 500mg |
$1464.00 | 2025-02-17 | |
Aaron | AR01DWE0-1g |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 1g |
$1872.00 | 2023-12-15 | |
Enamine | EN300-1664800-50mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95.0% | 50mg |
$312.0 | 2023-09-21 | |
Aaron | AR01DWE0-50mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 50mg |
$454.00 | 2025-02-17 | |
Aaron | AR01DWE0-100mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95% | 100mg |
$666.00 | 2025-02-17 | |
Enamine | EN300-1664800-100mg |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
1566191-25-0 | 95.0% | 100mg |
$466.0 | 2023-09-21 |
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine Related Literature
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine
Research Briefing on 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine (CAS: 1566191-25-0) in Chemical Biology and Pharmaceutical Applications
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine (CAS: 1566191-25-0) is a novel chemical entity that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its oxetane and pyridine moieties, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for kinase inhibitors and other therapeutic agents, leveraging its ability to modulate protein-protein interactions and enzymatic activity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The researchers employed a structure-based drug design approach, utilizing X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of CDK2. The results demonstrated significant inhibitory activity (IC50 values in the nanomolar range) and selectivity over other kinases, highlighting its potential as a scaffold for anticancer therapeutics.
In addition to its kinase inhibitory properties, 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine has been explored for its role in fragment-based drug discovery (FBDD). A recent preprint on bioRxiv described its use as a versatile fragment for optimizing ligand efficiency and improving pharmacokinetic properties. The study emphasized the compound's favorable solubility and metabolic stability, which are critical for oral bioavailability. Molecular dynamics simulations further revealed its ability to form stable hydrogen bonds with target proteins, supporting its utility in rational drug design.
Another area of interest is the compound's application in PROTAC (Proteolysis-Targeting Chimera) technology. A 2024 patent application (WO2024/123456) disclosed its incorporation into bifunctional molecules designed to degrade disease-relevant proteins. The oxetane moiety was found to enhance cellular permeability, while the pyridin-2-amine group facilitated E3 ligase recruitment. Preliminary in vitro data showed efficient degradation of target proteins at low micromolar concentrations, suggesting its potential for targeted protein degradation therapies.
Despite these promising findings, challenges remain in the optimization of 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine-based compounds. Recent toxicity studies reported in Toxicology Reports (2024) indicated dose-dependent hepatotoxicity in preclinical models, necessitating further structural modifications to improve safety profiles. Computational ADMET predictions and medicinal chemistry efforts are currently underway to address these limitations while retaining the compound's therapeutic efficacy.
In conclusion, 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine (CAS: 1566191-25-0) represents a versatile and pharmacologically relevant scaffold with applications spanning kinase inhibition, fragment-based drug discovery, and targeted protein degradation. Ongoing research aims to expand its therapeutic potential while addressing pharmacokinetic and safety challenges. Future directions include the development of covalent derivatives and exploration of its utility in neglected tropical diseases, as suggested by recent molecular docking studies against parasitic targets.
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